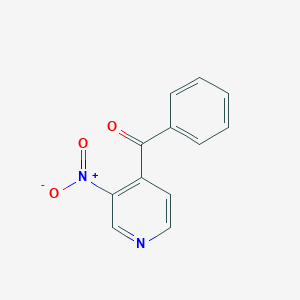

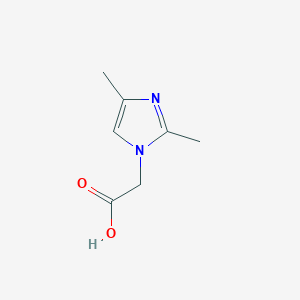

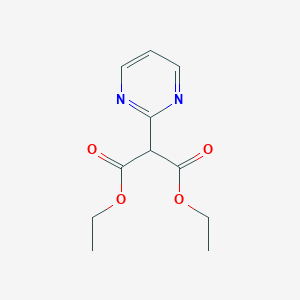

![molecular formula C14H19ClO2S B062729 Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate CAS No. 175135-87-2](/img/structure/B62729.png)

Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl derivatives, including those similar to tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate, often involves reactions with tert-butyl compounds under controlled conditions. For instance, the synthesis of related compounds has been reported where tert-butyl groups play a crucial role in the reaction process and product formation (Kacmaz, 2019).

Molecular Structure Analysis

Molecular structure analysis of tert-butyl compounds reveals significant insights into their conformation and stability. For example, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester showcases two polymorphic forms, highlighting the flexibility and variety in the structural arrangement of tert-butyl derivatives (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

Tert-butyl compounds, including the one , undergo various chemical reactions that highlight their reactivity and the impact of the tert-butyl group on their chemical behavior. For instance, the synthesis and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates provide insights into the reactivity of tert-butyl derivatives under different conditions (Häner, Maetzke, & Seebach, 1986).

Physical Properties Analysis

The physical properties of tert-butyl compounds are influenced by their molecular structure. Studies such as the high-pressure differential thermal analysis of tert-butyl compounds reveal how structural variations affect their phase behavior under different temperature and pressure conditions (Reuter, Büsing, Tamarit, & Würflinger, 1997).

Aplicaciones Científicas De Investigación

Oxathiolane Synthesis : The compound is also involved in the synthesis of 1,3-oxathiolanes. Research has shown that tert-butyl 2-hydroxyalkyl sulfides can be directly converted into 1,3-oxathiolanes, indicating the compound's role in the formation of oxathiolane structures, which have applications in various chemical industries (Porter, Saez, & Sandhu, 2006).

Chloro Organic Compound Formation : The compound has been studied for its role in the formation and degradation of chloro organic compounds. Specifically, it's involved in the oxidation process of tert-butyl ethers in the presence of chloride ions. This process is crucial for understanding the environmental impact and degradation pathways of certain organic compounds (Cysewski, Gackowska, & Gaca, 2006).

Phenanthrene Synthesis : The compound is used in the synthesis of phenanthrene through iron-catalyzed benzannulation reactions. This process is significant for the creation of phenanthrene derivatives, which have various applications in materials science and pharmaceuticals (Matsumoto, Ilies, & Nakamura, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-(4-chlorophenyl)sulfanyl-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSJJDGRYVXVSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379280 |

Source

|

| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-87-2 |

Source

|

| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

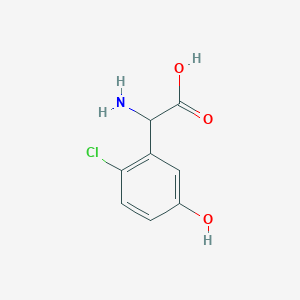

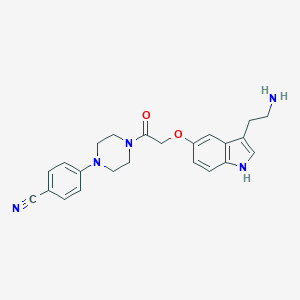

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)

![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)